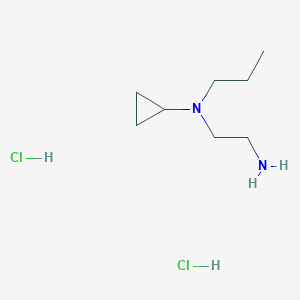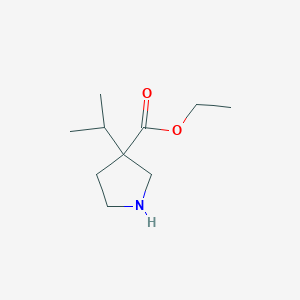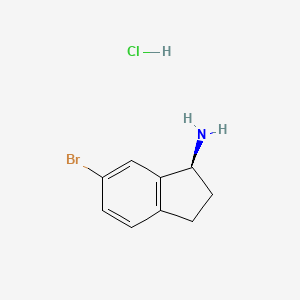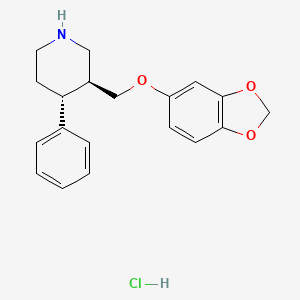
Defluoro Paroxetine, Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Defluoro Paroxetine, Hydrochloride is a useful research compound. Its molecular formula is C19H21NO3 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Defluoro Paroxetine, Hydrochloride, also known as Paroxetine impurity A HCl, primarily targets the Serotonin Transporter (SERT) . SERT is a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . This transporter plays a crucial role in the etiology of affective disorders .
Mode of Action
This compound acts by enhancing serotonergic activity via the inhibition of presynaptic reuptake of serotonin by the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can help in relieving various symptoms .
Biochemical Pathways
It is known that the compound’s action on the sert leads to an increase in the level of serotonin in the synaptic cleft . This can have downstream effects on various serotonin-dependent signaling pathways.
Pharmacokinetics
Paroxetine, a related compound, is known to have a complex pharmacokinetic profile with evidence linking genetic polymorphisms and nonlinear metabolism to its pharmacokinetic variability . The pharmacokinetic properties of paroxetine have been used to develop new dosage forms that maintain efficacy while improving the tolerability profile of selective serotonin reuptake inhibitors .
Result of Action
The primary result of the action of this compound is the relief of symptoms of various disorders, including depression, various anxiety disorders, posttraumatic stress disorder, obsessive-compulsive disorder, and the vasomotor symptoms of menopause . This is achieved through the compound’s potent inhibition of serotonin reuptake .
生化分析
Biochemical Properties
Defluoro Paroxetine, Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interaction with serotonin transporters. This compound interacts with enzymes such as cytochrome P450 2D6, which is involved in its metabolism. The interaction with cytochrome P450 2D6 leads to the inhibition of this enzyme, affecting the metabolism of other substrates that rely on this enzyme for their breakdown . Additionally, this compound interacts with serotonin transporters, inhibiting the reuptake of serotonin and thereby increasing its levels in the synaptic cleft .
Cellular Effects
This compound influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by increasing the levels of serotonin, which in turn modulates the activity of serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism . In cancer cells, this compound has been shown to induce apoptosis and inhibit autophagy, thereby affecting cell survival and proliferation . These effects highlight the compound’s potential in modulating cellular functions and its implications in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin transporters and cytochrome P450 2D6. By binding to serotonin transporters, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . This inhibition is crucial for its antidepressant effects. Additionally, the compound’s interaction with cytochrome P450 2D6 results in the inhibition of this enzyme, affecting the metabolism of other drugs that are substrates of cytochrome P450 2D6 . These molecular interactions underline the compound’s mechanism of action and its potential therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C under an inert atmosphere . Over time, the compound’s effects on cellular function, including its impact on serotonin levels and enzyme inhibition, can be observed in both in vitro and in vivo studies . These temporal effects are essential for understanding the compound’s long-term implications in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve certain cellular functions, such as sperm quality in animal models of depression . At higher doses, the compound can exhibit toxic or adverse effects, including impaired reproductive performance in healthy animals . These dosage-dependent effects are crucial for determining the therapeutic window and potential side effects of the compound in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound is metabolized by cytochrome P450 2D6, which converts it into various metabolites . This metabolic pathway is essential for understanding the compound’s pharmacokinetics and its interactions with other drugs. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its broader biochemical implications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with serotonin transporters plays a crucial role in its distribution, particularly in neuronal tissues . Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its overall activity and function . Understanding these transport and distribution mechanisms is vital for elucidating the compound’s pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in neuronal cells, where it interacts with serotonin transporters and receptors . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
属性
CAS 编号 |
324024-00-2 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine |
InChI |
InChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17-/m0/s1 |
InChI 键 |
VUYNWBMXOQBJAI-RDJZCZTQSA-N |
SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
手性 SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
规范 SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


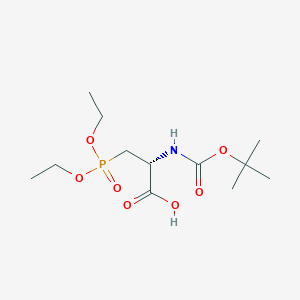
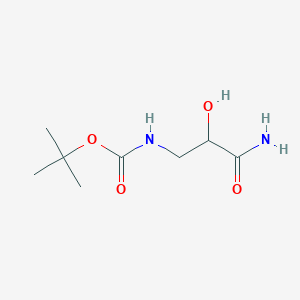

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)
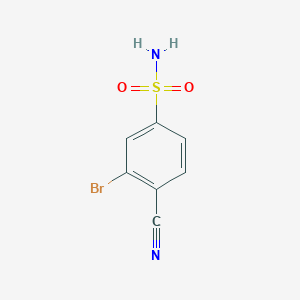
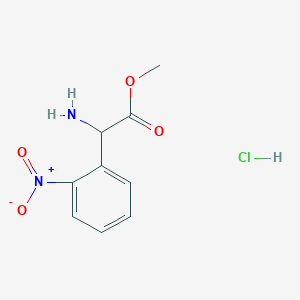
amine hydrochloride](/img/structure/B1382976.png)
![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)

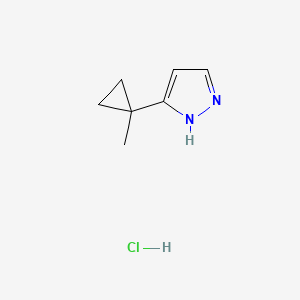
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)
